3-Bromo-5-ethoxy-4-propoxybenzaldehyde
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Overview
Description
3-Bromo-5-ethoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H15BrO3. It is a benzaldehyde derivative, characterized by the presence of bromine, ethoxy, and propoxy groups attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde typically involves the bromination of 5-ethoxy-4-propoxybenzaldehyde. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of bromine to a solution of 5-ethoxy-4-propoxybenzaldehyde in an appropriate solvent, followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
Reduction: 3-Bromo-5-ethoxy-4-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-ethoxy-4-propoxybenzaldehyde is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehyde substrates.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as oxidation and reduction, by interacting with specific reagents and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxy-4-propoxybenzaldehyde
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
Uniqueness
3-Bromo-5-ethoxy-4-propoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both ethoxy and propoxy groups on the benzene ring, along with the bromine atom, allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-propoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNJHRKOMURGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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